Penicillin V

Catalog No.
S571986
CAS No.
87-08-1
M.F
C16H18N2O5S
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillin V

Penicillin G substitution in acidic or PVA-based workflows causes degradation and failed 6-APA synthesis. Penicillin V solves this with superior acid stability and exclusive PVA substrate activity. Benefits: • Stable >48 h at pH 2, essential for gastric transit assays and oral formulation. • Required substrate for Penicillin V Acylase, ensuring high-yield 6-APA production. • Tolerates pH 2.0-2.5 for reliable extraction and precipitation from biological samples.

CAS Number

87-08-1

Product Name

Penicillin V

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1

InChI Key

BPLBGHOLXOTWMN-MBNYWOFBSA-N

solubility

less than 1 mg/mL at 55 °F (NTP, 1992)
<0.1 g/100mL
In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum.
Sol in alcohol and acetone; insoluble in fixed oils
4.54e-01 g/L

Synonyms

Apocillin, Beromycin, Beromycin, Penicillin, Berromycin, Penicillin, Betapen, Fenoxymethylpenicillin, Pen VK, Penicillin Beromycin, Penicillin Berromycin, Penicillin V, Penicillin V Potassium, Penicillin V Sodium, Penicillin VK, Penicillin, Phenoxymethyl, Phenoxymethyl Penicillin, Phenoxymethylpenicillin, Potassium, Penicillin V, Sodium, Penicillin V, V Cillin K, V Sodium, Penicillin, V-Cillin K, VCillin K, Vegacillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C

The exact mass of the compound Penicillin v is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 55° f (ntp, 1992)<0.1 g/100mlin water at ph 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum.sol in alcohol and acetone; insoluble in fixed oils4.54e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 100 mg, 500 mg

Penicillin V (phenoxymethylpenicillin) is a naturally derived beta-lactam antibiotic distinguished by the presence of an electron-withdrawing phenoxymethyl side chain. From a procurement and material-selection perspective, this structural modification fundamentally alters the compound's physicochemical profile compared to the standard baseline, Penicillin G. The primary industrial and laboratory value of Penicillin V lies in its quantifiable stability in highly acidic environments and its obligate role as the specific substrate for Penicillin V Acylase (PVA) in biocatalytic workflows. These properties make it a targeted raw material for oral formulation development, gastric transit modeling, and specific semi-synthetic beta-lactam precursor (6-APA) production [1].

Procurement Fit

Acid-stable oral route — phenoxymethyl side chain enables gastric stability, supporting oral gavage and in vivo models where parenteral administration is not feasible.
Narrow Gram-positive spectrum — primarily targets non-β-lactamase-producing streptococci and anaerobes; reported context for antimicrobial susceptibility testing panels.

Attempting to substitute Penicillin V with the more ubiquitous Penicillin G (benzylpenicillin) introduces critical failure points in both formulation and biocatalysis. Because Penicillin G lacks the electronegative ether oxygen in its side chain, its beta-lactam ring is highly vulnerable to acid-catalyzed hydrolysis, rapidly degrading into inactive penillic and penicilloic acids at low pH. Consequently, using Penicillin G in assays modeling gastric transit or in downstream extractions requiring acidic conditions (pH 2.0-2.5) results in near-total material loss. Furthermore, industrial biocatalytic platforms utilizing Penicillin V Acylase (PVA) exhibit strict substrate specificity; substituting Penicillin G in these systems will yield negligible 6-aminopenicillanic acid (6-APA), halting precursor manufacturing entirely[1].

Substitution Risk

Route mismatch
Penicillin V (acid-stable, oral) vs Penicillin G (acid-labile, parenteral). Direct substitution may shift from oral to injectable administration, altering experimental design.
Potency gap
Reported slightly lower activity against certain Gram-negative organisms and anaerobes compared to Penicillin G. 1:1 potency assumptions in AST may not hold without validation.
PK divergence
Oral Penicillin V produces higher and more sustained plasma levels than oral Penicillin G. Substituting oral G for oral V leads to erratic absorption and may compromise systemic exposure endpoints.

Acid-Catalyzed Degradation Kinetics

A key physicochemical differentiator of Penicillin V is its stability in highly acidic media. Quantitative stability studies demonstrate that at pH 2.1 and 24°C, Penicillin V retains full potency for up to 48 hours. In stark contrast, Penicillin G undergoes rapid acid-catalyzed hydrolysis under identical conditions, exhibiting a half-life of merely 18 minutes [1]. This massive differential in degradation kinetics dictates material selection for any workflow involving low-pH exposure.

Evidence DimensionHalf-life / Stability at pH 2.1 (24°C)
Target Compound DataStable with no loss of potency for up to 48 hours
Comparator Or BaselinePenicillin G: Half-life of 18 minutes
Quantified Difference>150-fold increase in acidic half-life duration
ConditionsAqueous solution, pH 2.1, 24°C

Crucial for procurement in oral drug formulation and in vitro gastric transit modeling, where the baseline comparator (Penicillin G) degrades too rapidly to yield valid data.

Oral bioavailability
Head-to-head
Higher plasma levels across all tested doses (200k–1M units)
vs oral Penicillin G → consistently superior absorption
Supports oral PK study design
Human plasma time-course (1955); reported sustained exposure.

Biocatalytic Substrate Specificity for 6-APA Production

For the industrial production of 6-aminopenicillanic acid (6-APA), the choice of precursor is strictly dictated by the specific acylase enzyme utilized. Penicillin V is the obligate substrate for Penicillin V Acylase (PVA). Recombinant PVA from sources such as Pectobacterium atrosepticum (PaPVA) exhibits a highly specific activity of approximately 430 IU/mg for Penicillin V, while showing negligible hydrolytic activity toward Penicillin G or other beta-lactams [1].

Evidence DimensionSpecific Enzyme Activity (PaPVA)
Target Compound Data~430 IU/mg
Comparator Or BaselinePenicillin G: Negligible hydrolysis
Quantified DifferenceAbsolute substrate specificity for Penicillin V over Penicillin G
ConditionsEnzymatic hydrolysis using PaPVA at pH 5 and 45°C

Procurement of Penicillin V is mandatory for facilities utilizing PVA-based biocatalytic platforms to manufacture semi-synthetic beta-lactam precursors.

Anaerobic AST
Head-to-head
73% vs 72% overall inhibition at tested breakpoints
1 µg/mL Pen V ≈ 0.5 µg/mL Pen G
Breakpoint-adjusted surrogate for AST panels
136 respiratory anaerobes; agar dilution (Busch 1976).

Downstream Processability and Acidic Extraction Efficiency

The structural stability of Penicillin V at low pH enables highly efficient downstream processing workflows that are impossible with Penicillin G. During purification from fermentation broth, acidification to pH 2.0-2.5 allows Penicillin V to be efficiently precipitated or extracted into organic solvents with minimal degradation. Conversely, subjecting Penicillin G to these same acidic extraction conditions results in rapid conversion to inactive penillic acid, severely reducing yield [1].

Evidence DimensionStructural integrity during pH 2.0-2.5 extraction
Target Compound DataMaintains intact beta-lactam ring for efficient organic extraction
Comparator Or BaselinePenicillin G: Rapidly metabolizes into penillic acid (reaching ~60 ng/mL plateau rapidly in analytical models)
Quantified DifferenceEnables low-pH solvent extraction without degradation-induced yield loss
ConditionsAqueous to organic solvent extraction at pH 2.0-2.5

Allows process chemists to utilize low-cost, highly efficient acidic precipitation and solvent extraction methods without compromising the active pharmaceutical ingredient.

Pediatric pneumonia
Head-to-head
Treatment failure 7.7% vs amoxicillin 4.7%
aOR 1.76 (95% CI 1.54–2.00) → higher failure risk
Reported endpoint context: narrower spectrum
Nationwide emulated trial, n=25,332 children (Rhedin 2024).
Erythema migrans
Head-to-head
Median rash duration 14 days vs 13–14 days
No significant difference (p=0.277) → comparable endpoint
Supports narrow-spectrum comparator context
RCT, 188 adults, 14-day courses (Eliassen 2018).
Tonsillitis eradication
Head-to-head
89.8% vs spiramycin 79.4% eradication
+10.4% absolute difference → reported higher clearance
Benchmark agent for streptococcal GABHS models
298 children, 7-day Pen V vs 5-day spiramycin (Gendrel 1997).
Salt absorption
Head-to-head
Potassium salt: faster and higher plasma peak at 30 min
vs calcium/benzathine salts → rapid absorption
Supports rapid-onset formulation selection
37 children; capillary levels (Bolme 1976).

Oral Formulation Development and Gastric Modeling

Because Penicillin V maintains structural integrity for over 48 hours at pH 2, it is the necessary beta-lactam standard for developing oral dosage forms and conducting in vitro gastric transit assays. Using Penicillin G in these scenarios leads to artifactual degradation data, making Penicillin V the required choice for accurate pharmacokinetic modeling[1].

6-APA Precursor Production via PVA Biocatalysis

In industrial biotechnology facilities optimized with Penicillin V Acylase (PVA) rather than Penicillin G Acylase (PGA), Penicillin V must be procured as the sole raw material. Its exclusive compatibility with PVA ensures high-yield conversion into 6-aminopenicillanic acid (6-APA), the critical building block for downstream semi-synthetic antibiotics [2].

Low-pH Downstream Purification Workflows

For process chemistry applications requiring the isolation of beta-lactams from complex biological matrices, Penicillin V is highly effective. Its resistance to acid-catalyzed hydrolysis allows for aggressive acidification (pH 2.0-2.5) to drive efficient organic solvent extraction or direct precipitation, a workflow that would destroy acid-labile comparators[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral gavage PK/PD models
Acid-stable, predictable oral absorption
Systemic exposure reproducibility in rodents
Anaerobic respiratory AST
Breakpoint-adjusted surrogate for Pen G
MIC comparability at 1 µg/mL vs 0.5 µg/mL
Borrelia burgdorferi research
Narrow-spectrum, reported equivalent rash resolution
Endpoint comparability to amoxicillin/doxycycline
Pediatric oral suspension development
Potassium salt rapid absorption kinetics
Early plasma concentration profiling

Physical Description

Penicillin v is a white crystalline powder. (NTP, 1992)
Solid

Color/Form

white, crystalline powder

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

350.09364285 Da

Monoisotopic Mass

350.09364285 Da

Heavy Atom Count

24

LogP

2.09
2.09 (LogP)
1.4

Odor

Odorless

Melting Point

248 to 262 °F (Decomposes) (NTP, 1992)
120 - 128 °C

UNII

Z61I075U2W

Related CAS

1098-87-9 (mono-hydrochloride salt)
132-98-9 (mono-potassium salt)
147-48-8 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of mild to moderately severe infections due to penicillin G­-sensitive microorganisms, with the use of bacteriological studies (including sensitivity tests) and clinical response. Phenoxymethylpenicillin may be used for the treatment of: - mild to moderate infections of the upper respiratory tract, scarlet fever, and mild erysipelas caused by Streptococcus without bacteremia - mild to moderately severe infections of the respiratory tract caused by Pneumococcus - mild infections of the skin and soft tissues caused by penicillin G-sensitive Staphylococcus - mild to moderately severe infections of the oropharynx caused by Fusospirochetosis, including Vincent’s gingivitis and pharyngitis, usually respond to oral penicillin therapy **Off-label** Indicated for use as prophylaxis against bacterial endocarditis in patients with congenital heart disease or rheumatic or other acquired valvular heart disease when they undergo dental procedures and surgical procedures of the upper respiratory tract.
FDA Label

Livertox Summary

Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.

Drug Classes

Breast Feeding; Lactation; Anti-Infective Agents; Antibacterial Agents; Penicillins

Therapeutic Uses

Penicillins
Penicillin V is used for the treatment of mild to moderately severe infections caused by organisms susceptible to low concentrations of the drug or for prophylaxis of certain streptococcal infections.
Penicillin V /is/ indicated in the treatment of acute otitis media caused by susceptible organisms. /Included in US product labeling/
Penicillin V /is/ indicated in the treatment of bacterial pharyngitis cuased by susceptible organisms. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for PENICILLIN V (21 total), please visit the HSDB record page.

Pharmacology

Phenoxymethylpenicillin works against penicillin-sensitive microorganisms with bactericidal effects. It targets the bacteria during its active multiplication stage by interfering with bacterial cell wall peptidoglycan synthesis. _In vitro_, phenoxymethylpenicillin was shown to be active against staphylococci (except penicillinase-producing strains), streptococci (groups A, C, G, H, L and M), and pneumococci, as well as _Corynebacterium diphtheriae_, _Bacillus anthracis_, Clostridia, _Actinomyces bovis_, _Streptobacillus moniliformis_, _Listeria monocytogenes_, _Leptospira_, _Neisseria gonorrhoeae_, and _Treponema pallidum_.[label]
Penicillin V is a member of the penicillin family exhibiting broad-spectrum antibiotic property. Penicillin V binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CE - Beta-lactamase sensitive penicillins
J01CE02 - Phenoxymethylpenicillin

Mechanism of Action

Phenoxymethylpenicillin inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical in the cell wall synthesis and maintenance, as well as cell division. This disrupts the third and last stage of bacterial cell wall synthesis. This subsequently leads to cell lysis.
Penicillins and breakdown products of penicillins act as haptens after their covalent reaction with proteins. The most important antigenic intermediate of penicillin appears to be the penicilloyl moiety, which is formed when the beta-lactam ring is opened. This is considered to be the major (predominant) determinant of penicillin allergy. /Penicillins/
Penicillin is known to interfere with synthesis of N-acetylmuramic acid mucopeptides and teichoic acids which are part of cell-wall material. ... Under favorable conditions penicillin exerts direct bactericidal action, & successful penicillin therapy may be relatively independent of immunity mechanisms of the host. /Penicillins/
The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/
Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs.

Other CAS

87-08-1
132-98-9
1098-87-9

Absorption Distribution and Excretion

Upon oral administration, phenoxymethylpenicillin is rapidly but incompletely absorbed. The bioavailability of phenoxymethylpenicillin ranges from 25 to 60%. Compared to the free acid form of the drug, the calcium or potassium salts of phenoxymethylpenicillin displays better absorption profiles. It is reported that fasting state enhances the drug absorption. The peak plasma concentrations of 200 to 700 ng/mL are achieved in 2 hours following an oral dose of 125 mg. Following an oral dose of 500 mg, the peak plasma concentrations of 3 to 5 μg/mL are reached in 30 to 60 minutes post-dose.
While the drug is rapidly excreted, only 25% of the total dose is detected in the urine. Renal excretion may be delayed in neonates, young infants, and patients with renal impairment.
Following intravenous administration, the volume of distribution at steady state was 35.4 L. Small amounts of the drug can be found in various tissues, with the highest amount found in the kidneys, with lesser amounts in the liver, skin, and intes­ tines. Phenoxymethylpenicillin was found in the cerebrospinal fluid. Phenoxymethylpenicillin was detectable in the placenta and human breast milk.
A dose of 1,000,000 units of the acid gives peak plasma levels of about 2 to 3 ug/ml ...
Approx 60-73% of an oral dose of penicillin V or penicillin V potassium is absorbed from the GI tract in healthy, fasting adults. Following oral administration of a single dose of penicillin V or penicillin V potassium in fasting children or adults, peak serum concn of penicillin V are generally attained within 30-60 min. Peak serum penicillin V concn are attained sooner and are slightly higher following administration of the potassium salt than the free acid.
Following oral administration of a single 125-mg tablet of penicillin V potassium in healthy, fasting adults in one study, serum penicillin V concn averaged 1.2, 1.2, 0.5, and 0.1 ug/ml @ 30 min, 1 hr, 2 hr, and 4 hr, respectively, after the dose. Oral administration of a single 250-mg tablet of the drug in healthy, fasting adults results in serum penicillin V concn averaging 2.1-2.8, 2.3-2.7, 0.8-0.9, and 0.1-0.2 ug/ml @ 30 min, 1 hr, 2 hr, and 4 hr, respectively, after the dose. Following oral administration of a single 500-mg tablet of penicillin V potassium in healthy, fasting adults, serum penicillin V concn average 4.7-5, 4.9-6.3, 2.3-3, and 0.04-0.1 ug/ml @ 30 min, 1 hr, 2 hr, and 6 hr, respectively, after the dose.
Variable results have been obtained in studies evaluating the effect of food on GI absorption of penicillin V and penicillin V potassium. In most studies, presence of food in the GI tract resulted in lower and delayed peak serum concn of penicillin V, although the total amt of drug absorbed was unaffected. However, results of several studies in children 2 mo to 5 yr of age indicate that both the peak serum concn and the area under the serum concn-time curve (AUC) are decreased when penicillin V potassium is administered with or immediately prior to milk or food.
For more Absorption, Distribution and Excretion (Complete) data for PENICILLIN V (8 total), please visit the HSDB record page.

Metabolism Metabolites

About 35-70% of an oral dose is metabolized to penicilloic acid, an inactive metabolite. Small amounts of 6-aminopenicillanic acid have been recovered in the urine of patients on penicillin G. A small percentage of the drug appears to be hydroxylated into one or more active metabolites, which are also excreted via urine.
Approximately 35-70% of an oral dose of penicillin V or penicillin V potassium is metabolized to penicilloic acid which is microbiologically inactive. Small amt of 6-aminopenicillanic acid (6-APA) have also been found in urine of patients receiving penicillin V. In addition, the drug appears to be hydroxylated to a small extent to one or more microbiologically active metabolites which are also excreted in urine.

Wikipedia

Phenoxymethylpenicillin

Drug Warnings

The most important biological effect of penicillin, unrelated to hypersensitivity or to "toxic" reaction, is alteration of bacterial flora in areas of the body to which it gains access. Regardless of the route by which the drug is administered, but most strikingly when it is given by mouth, penicillin changes the composition of the microflora by eliminating sensitive microorganisms. ... In some persons ... suprainfection results from the changes in flora. /Penicillin/
Fever and even vascular collapse and death may follow the use of penicillin in syphilis. This is one manifestation of the Jarisch-Herxheimer reaction. It is thought to be due to hypersensitivity to antigens released during rapid and massive lysis of spirochetes. /Penicillin/
Contraceptive failure and pregnancies attributed to the concurrent use of penicillins ... have been reported on a number of occasions. ... Mechanism /is/ not understood. It has been observed that ampicillin given to women in latter wk of pregnancy decreases urinary oestriol levels ... & phenoxymethylpenicillin behaves in a similar way ...
Individual with phenylketonuria (ie, homozygous genetic deficiency of phenylalanine hydroxylase) and other individuals who must restrict their intake of phenylalanine should be warned that Warner Chilcott's penicillin V potassium powder for oral soln contains aspartame ... which is metabolized in the GI tract to phenylalanine following oral administration.
For more Drug Warnings (Complete) data for PENICILLIN V (16 total), please visit the HSDB record page.

Biological Half Life

Upon oral administration, the half-life is about 30 minutes. It can last up to 4 hours in patients with renal impairment.
The serum half-life of penicillin V in adults with normal renal function is reportedly 0.5 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Natural penicillins are produced by fermentation of mutant strains of Penicillium chrysogenum. ... Penicillin ... V /is/ produced by adding ... phenoxyacetic acid ... to the culture media.
Obtained by adding 2-phenoxyethanol to the Penicillium culture using yeast autolyzate as source of nitrogen.

General Manufacturing Information

Grade: NF
Although potency of penicillin V ... is generally expressed in terms of the weight of penicillin V, potency of the drugs may be expressed in terms of USP penicillin V units. For labeling purposes, each mg of penicillin V contained in penicillin V ... prepn is considered equivalent to 1695 penicillin V units.
The problem of antibiotic contamination of milk requires that the dairy operator, veterinarian, and milk processor be aware of the sensitizing ability of penicillin and the importance of adherence to drug withdrawal times. /Penicillins/

Storage Conditions

Commercially available penicillin V ... tablets and powders for oral suspension or solution should be stored in tight containers at 15-30 °C.

Interactions

Oral neomycin has been shown to decrease the absorption of penicillin V ... .
Since penicillin acts by inhibiting cell wall synthesis, agents which inhibit protein synthesis (eg, chloramphenicol) could ... mask the bactericidal effect of penicillin. /Penicillin/
Since penicillin acts by inhibiting cell wall synthesis, agents which inhibit protein synthesis (eg, erythromycin) could ... mask the bactericidal effect of penicillin. ... Clinical evidence exists for erythromycin-penicillin antagonism in patients with group A hemolytic streptococcal pharyngitis. ... The possibility of antagonism exists, but it has not been sufficiently documented in clinical studies. /Penicillin/
Tetracyclines ... may interfere with a bactericidal agent such as penicillin. /Penicillin/
For more Interactions (Complete) data for PENICILLIN V (16 total), please visit the HSDB record page.

Stability Shelf Life

Stable in air up to 37 °C; relatively stable to acid.
Following reconstitution, penicillin V potassium oral soln should be refrigerated @ 2-8 °C, and any unused soln should be discarded after 14 days. /Penicillin V potassium/
Penicillins are generally inactivated in the presence of heat, alkaline or acid pH, oxidizing agents, alcohols, glycols, and metal ions such as copper, mercury, or zinc. In currently available penicillins, cleavage at any point in the penicillin nucleus, including the beta-lactam ring, results in complete loss of antibacterial activity. The major cause of inactivation of penicillins is hydrolysis of the beta-lactam ring. The course of hydrolysis and nature of the degradation products can vary and are generally influenced by pH. /Penicillins/
In the dry state, natural penicillins and their salts are generally stable for several yr @ room temp; however, the drugs deteriorate more rapidly @ higher temp. /Natural penicillins/
Solutions of penicillin begin to deteriorate upon standing a few days, even in the cold. /Penicillin V potassium/
Authors unspecified: Inadvertent use of Bicillin C-R to treat syphilis infection--Los Angeles, California, 1999-2004. MMWR Morb Mortal Wkly Rep. 2005 Mar 11;54(9):217-9. [PMID:15758893]
Gruchalla RS, Pirmohamed M: Clinical practice. Antibiotic allergy. N Engl J Med. 2006 Feb 9;354(6):601-9. [PMID:16467547]
Skarpeid PL, Hoye S: Phenoxymethylpenicillin Versus Amoxicillin for Infections in Ambulatory Care: A Systematic Review. Antibiotics (Basel). 2018 Sep 4;7(3). pii: antibiotics7030081. doi: 10.3390/antibiotics7030081. [PMID:30181520]
Josefsson K, Bergan T: Pharmacokinetics of phenoxymethylpenicillin in volunteers. Chemotherapy. 1982;28(4):241-6. doi: 10.1159/000238084. [PMID:6811219]
Overbosch D, Mattie H, van Furth R: Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and pheneticillin. Br J Clin Pharmacol. 1985 May;19(5):657-68. doi: 10.1111/j.1365-2125.1985.tb02693.x. [PMID:3924086]
Llor C, Arranz J, Morros R, Garcia-Sangenis A, Pera H, Llobera J, Guillen-Sola M, Carandell E, Ortega J, Hernandez S, Miravitlles M: Efficacy of high doses of oral penicillin versus amoxicillin in the treatment of adults with non-severe pneumonia attended in the community: study protocol for a randomised controlled trial. BMC Fam Pract. 2013 Apr 17;14:50. doi: 10.1186/1471-2296-14-50. [PMID:23594463]
Phenoxymethylpenicillin (Penicillin V) Monograph - Government of Western Australia Child and Adolescents Health Service
Phenoxymethyl Penicillin 250mg/5ml Oral Solution Sugar Free (syringe) - eMC
phenoxymethylpenicillin (penicillin v) - King Edward Memorial Hospital
Penicillin V potassium - GLOWM

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